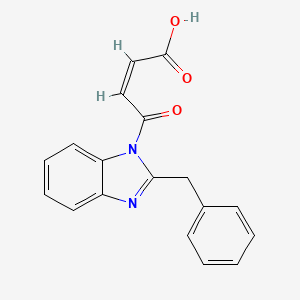
(1-ethyl-1H-imidazol-2-yl)(4-methylphenyl)phenylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-ethyl-1H-imidazol-2-yl)(4-methylphenyl)phenylmethanol is a chemical compound that belongs to the family of phenylmethanols. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of (1-ethyl-1H-imidazol-2-yl)(4-methylphenyl)phenylmethanol is not fully understood. However, studies have shown that it exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant adverse effects on biochemical and physiological parameters. However, further studies are needed to determine its long-term effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1-ethyl-1H-imidazol-2-yl)(4-methylphenyl)phenylmethanol is its ease of synthesis and high purity. It is also relatively inexpensive compared to other compounds with similar potential applications. However, its low solubility in water and other solvents can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (1-ethyl-1H-imidazol-2-yl)(4-methylphenyl)phenylmethanol. In medicinal chemistry, further studies are needed to determine its potential as a therapeutic agent for various diseases. In material science, it can be used as a building block for the synthesis of new materials with unique properties. Further studies are also needed to determine its long-term effects on human health and the environment.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its ease of synthesis, low toxicity, and potential therapeutic properties make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action, long-term effects, and potential applications.
Métodos De Síntesis
The synthesis of (1-ethyl-1H-imidazol-2-yl)(4-methylphenyl)phenylmethanol involves the reaction of 4-methylbenzaldehyde and (1-ethyl-1H-imidazol-2-yl)methanamine in the presence of a reducing agent such as sodium borohydride. The reaction takes place under mild conditions and yields a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
(1-ethyl-1H-imidazol-2-yl)(4-methylphenyl)phenylmethanol has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, it has been studied for its potential as a building block for the synthesis of organic materials with unique properties.
Propiedades
IUPAC Name |
(1-ethylimidazol-2-yl)-(4-methylphenyl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-3-21-14-13-20-18(21)19(22,16-7-5-4-6-8-16)17-11-9-15(2)10-12-17/h4-14,22H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFMHZJKJFHFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(4-chlorophenyl)thio]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B4971845.png)
![1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4971856.png)


![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4971875.png)
![methyl 4-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4971883.png)


![2-[2-(4-bromophenyl)-2-oxoethyl]isoquinolinium bromide](/img/structure/B4971907.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-difluorophenyl)acetamide](/img/structure/B4971911.png)

![4-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}-2-piperazinone](/img/structure/B4971932.png)

